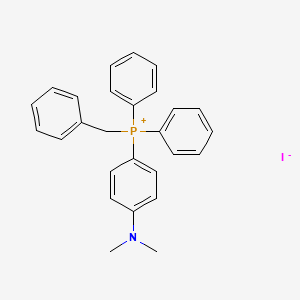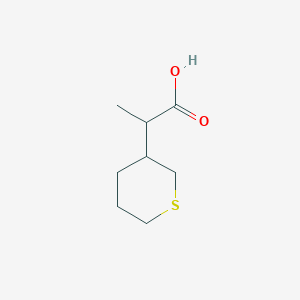
2-(Thian-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thian-3-yl)propanoic acid is an organic compound that belongs to the class of propanoic acids It features a thian-3-yl group attached to the second carbon of the propanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thian-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(thian-3-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in good yields and avoids the use of more hazardous reducing agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Thian-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-3-yl group to a thiane ring.
Substitution: The carboxyl group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Zinc dust and formic acid are commonly used for reduction reactions.
Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation can be performed using amines and coupling agents like carbodiimides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
2-(Thian-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Thian-3-yl)propanoic acid involves its interaction with specific molecular targets. The thian-3-yl group can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The carboxyl group can also participate in ionic interactions, further modulating its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Thian-2-yl)propanoic acid
- 3-(Thian-4-yl)propanoic acid
- 3-(Furan-2-yl)propanoic acid
Uniqueness
2-(Thian-3-yl)propanoic acid is unique due to the specific positioning of the thian-3-yl group, which imparts distinct chemical and physical properties compared to its isomers and analogs.
Propiedades
Fórmula molecular |
C8H14O2S |
|---|---|
Peso molecular |
174.26 g/mol |
Nombre IUPAC |
2-(thian-3-yl)propanoic acid |
InChI |
InChI=1S/C8H14O2S/c1-6(8(9)10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3,(H,9,10) |
Clave InChI |
LGSUFDYCUQIUGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCSC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13153655.png)

![L-Alanine, 3-[(2-aminoethyl)sulfonyl]-](/img/structure/B13153680.png)
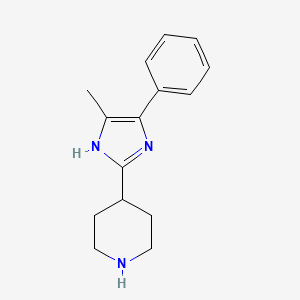
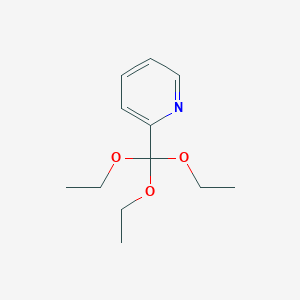
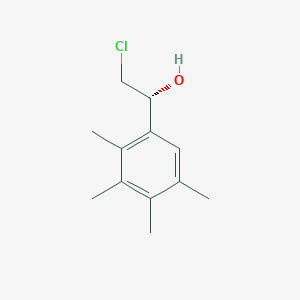






![[3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13153743.png)
